molecular formula C11H7FN2O3 B2381742 2-(2-Fluorophenoxy)-5-nitropyridine CAS No. 218795-32-5

2-(2-Fluorophenoxy)-5-nitropyridine

Cat. No.: B2381742
CAS No.: 218795-32-5
M. Wt: 234.186
InChI Key: JBQFWUDJPLCFND-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a fluorophenoxy group attached to the pyridine ring, along with a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-5-nitropyridine typically involves the following steps:

    Nitration of Pyridine: The initial step involves the nitration of pyridine to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Fluorophenoxy Substitution: The next step involves the substitution of the hydrogen atom at the 2-position of the pyridine ring with a fluorophenoxy group. This can be accomplished using a nucleophilic aromatic substitution reaction, where 2-fluorophenol reacts with 5-nitropyridine in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Potassium carbonate in dimethylformamide (DMF) or other polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 2-(2-Fluorophenoxy)-5-aminopyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the phenoxy group.

Scientific Research Applications

2-(2-Fluorophenoxy)-5-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors through binding interactions. The presence of the nitro and fluorophenoxy groups can enhance its binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenoxy)-5-nitropyridine: Similar structure but with the fluorine atom at the 4-position of the phenoxy group.

    2-(2-Fluorophenoxy)-3-nitropyridine: Similar structure but with the nitro group at the 3-position of the pyridine ring.

    2-(2-Fluorophenoxy)-5-aminopyridine: The reduced form of 2-(2-Fluorophenoxy)-5-nitropyridine.

Uniqueness

This compound is unique due to the specific positioning of the nitro and fluorophenoxy groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-fluorophenoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-9-3-1-2-4-10(9)17-11-6-5-8(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQFWUDJPLCFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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